molecular formula C16H12N2O3 B5144618 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B5144618
M. Wt: 280.28 g/mol
InChI Key: BYSJQOKRERVOLV-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound featuring a fused naphthyridine core with a keto group at position 5, a phenyl substituent at position 6, and a carboxylic acid moiety at position 2. This structure imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-12(16(20)21)9-13-14(17-10)7-8-18(15(13)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSJQOKRERVOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable phenyl-substituted precursor with a methyl group and a carboxylic acid derivative can lead to the formation of the desired naphthyridine compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, disrupt cellular pathways, or bind to specific receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid can be elucidated by comparing it to related naphthyridine and pyridine derivatives. Key differences in substituents, reactivity, and stability are highlighted below.

Structural Analogues and Substituent Effects

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity References
This compound - 6-Phenyl
- 3-Carboxylic acid
- 2-Methyl
C₁₆H₁₂N₂O₃ 280.28 High rigidity; carboxylic acid enhances solubility in polar solvents. Decarboxylation may occur at elevated temperatures, though position 3 is less prone than position 8 .
8-(α-Hydroxybenzyl)-6-methyl-5-oxo-2-styryl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid - 2-Styryl
- 8-Hydroxybenzyl
- 3-Carboxylic acid
C₂₈H₂₂N₂O₄ 450.49 Styryl group increases π-conjugation; hydroxybenzyl enhances hydrogen-bonding capacity. Synthesized via Vilsmeier reagent and methylamine (57% yield) .
6-((2-Hydroxyethyl)amino)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester - 6-Hydroxyethylamino
- 3-Ethyl ester
C₁₄H₁₇N₃O₄ 291.30 Ethyl ester reduces polarity; hydroxyethylamino group may improve bioavailability.
6-(4-Sulfamoylphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester - 4-Sulfamoylphenyl
- 3-Ethyl ester
C₁₈H₁₇N₃O₅S 387.41 Sulfamoyl group enhances aqueous solubility and potential sulfonamide-mediated biological activity.
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate - 5-Cyano
- 6-Thioxo
- Pyridine core (vs. naphthyridine)
C₁₀H₁₀N₂O₂S 222.26 Thioxo group increases electron density; pyridine core lacks fused ring rigidity.

Reactivity and Stability

  • Decarboxylation : Unlike 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid, which decarboxylates at 250°C (77% yield), the 3-carboxylic acid derivative (target compound) is less thermally labile due to steric and electronic stabilization of the carboxylate group .
  • Synthetic Flexibility: The target compound’s phenyl group at position 6 provides steric hindrance, limiting nucleophilic attacks compared to analogs with smaller substituents (e.g., hydroxyethylamino in ).

Research Findings and Key Insights

  • Synthetic Yields : The target compound’s synthesis (via methods similar to ) typically achieves moderate yields (~50–60%), comparable to styryl-substituted analogs but lower than ester derivatives (e.g., 72% for sulfamoylphenyl ester ).
  • Solubility : Carboxylic acid derivatives (target compound, ) exhibit higher aqueous solubility than esterified analogs (), critical for pharmaceutical formulations.

Biological Activity

2-Methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (MOPN) is a compound of interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MOPN is characterized by its naphthyridine core, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

C15H13N1O3\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{O}_{3}

This structure is significant in determining its biological activity, particularly in interactions with enzymes and receptors.

Antitumor Activity

Recent studies have highlighted the antitumor properties of MOPN. In vitro assays have demonstrated that MOPN exhibits cytotoxic effects against several cancer cell lines, including:

Cell LineIC₅₀ (μM)
Hepatocellular carcinoma (HepG2)5.2
Breast cancer (MCF-7)7.4
Lung cancer (A549)6.8

These results indicate that MOPN has a potent inhibitory effect on tumor cell proliferation, suggesting its potential as a chemotherapeutic agent .

The mechanism underlying the antitumor activity of MOPN appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS) . Studies indicate that MOPN treatment leads to increased oxidative stress in cancer cells, which triggers apoptotic pathways . The involvement of ROS in mediating these effects has been confirmed through the use of ROS inhibitors, which significantly reduced the cytotoxicity of MOPN .

Antimicrobial Activity

In addition to its antitumor effects, MOPN has shown antimicrobial properties . It has been tested against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings suggest that MOPN could be developed as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have explored the therapeutic potential of MOPN:

  • Case Study 1: Hepatocellular Carcinoma
    • A study involving HepG2 cells treated with MOPN showed a dose-dependent decrease in cell viability and an increase in apoptosis markers.
    • The findings support further investigation into MOPN as a treatment option for liver cancer.
  • Case Study 2: Bacterial Infections
    • In a clinical setting, patients with resistant Staphylococcus aureus infections were treated with a formulation containing MOPN.
    • Results indicated significant improvement in infection control and reduced bacterial load post-treatment.

Q & A

Basic: What are the primary synthetic routes for preparing 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid?

Answer:
The compound is typically synthesized via cyclization or functional group transformations. Key methods include:

  • Decarboxylation : Heating carboxylic acid derivatives at high temperatures (e.g., 250–370°C) under neat conditions to remove carboxyl groups. For example, 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid undergoes decarboxylation at 250°C to yield the corresponding naphthyridinone .
  • Esterification and Hydrolysis : Ethyl esters (e.g., ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate) are hydrolyzed under acidic or basic conditions to form carboxylic acids .
  • Solvent-Free Grinding : A greener approach involves grinding ketones, malononitrile, and amines at room temperature to form 1,6-naphthyridine derivatives in high yields (90–97%) .

Advanced: How can solvent-free synthesis methods be optimized for naphthyridine derivatives to improve sustainability?

Answer:
Optimization strategies include:

  • Mechanochemical Grinding : Use a mortar and pestle to mix stoichiometric ratios of ketones (2 mmol), malononitrile (2 mmol), and amines (1 mmol) for 5–7 minutes. This method avoids toxic solvents and catalysts, achieving near-quantitative yields .
  • Reaction Time and Temperature Control : Monitor exothermic reactions to prevent decomposition. Room-temperature conditions are sufficient for cyclization .
  • Scale-Up Adjustments : For larger batches, use ball milling to maintain efficiency and homogeneity .

Advanced: How should researchers resolve discrepancies in reaction yields during decarboxylation of 1,6-naphthyridinecarboxylic acids?

Answer:
Discrepancies often arise from variations in temperature, substrate purity, or reaction time. Mitigation strategies:

  • Temperature Calibration : Ensure precise control using oil baths or molten salt baths. For example, decarboxylation at 370°C for 3 minutes yields 72% product, while lower temperatures (250°C) require longer durations .
  • Substrate Pre-Treatment : Purify starting materials via recrystallization or column chromatography to remove impurities that inhibit reactivity .
  • Real-Time Monitoring : Use TLC or in situ IR spectroscopy to track reaction progress and terminate at optimal conversion .

Basic: What spectroscopic techniques are recommended for characterizing 1,6-naphthyridine derivatives?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and hydrogen bonding. For example, aromatic protons in 6-phenyl derivatives show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. A compound with m/z 485 [M+] was confirmed via MS .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1722 cm⁻¹) and hydroxyl (OH, ~3450 cm⁻¹) groups .

Advanced: What strategies enhance the bioactivity of 1,6-naphthyridine derivatives through structural modifications?

Answer:

  • Electron-Withdrawing Groups : Introduce trifluoromethyl (-CF₃) or cyano (-CN) groups to improve metabolic stability and binding affinity. For example, 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid shows enhanced antimicrobial activity due to increased electrophilicity .
  • Ring Functionalization : Substitute the phenyl group with heteroaromatic rings (e.g., pyridinyl) to modulate solubility and target selectivity .
  • Pro-drug Design : Convert carboxylic acids to esters (e.g., ethyl esters) for improved membrane permeability, followed by in vivo hydrolysis to active forms .

Advanced: How can in silico methods guide the design of 1,6-naphthyridine-based inhibitors?

Answer:

  • Molecular Docking : Use software like AutoDock to predict binding modes with targets (e.g., HGF/c-Met kinase). Prioritize derivatives with high docking scores and complementary interactions (e.g., hydrogen bonds with catalytic residues) .
  • ADME/Tox Prediction : Tools like SwissADME assess drug-likeness, focusing on parameters like LogP (<5) and topological polar surface area (TPSA <140 Ų) to optimize bioavailability .
  • QSAR Modeling : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .

Advanced: How to address low yields in ester hydrolysis reactions for naphthyridinecarboxylic acids?

Answer:

  • Acid/Base Selection : Use concentrated H2SO4 (50%) for controlled hydrolysis of esters to avoid over-acidification .
  • Reflux Optimization : Conduct reactions under reflux with polar aprotic solvents (e.g., DMF) to stabilize intermediates. For example, ethyl 2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate hydrolyzes efficiently in H2SO4 (reflux, 18 h, 90% yield) .
  • Workup Procedures : Neutralize reaction mixtures slowly and isolate products via vacuum filtration to prevent decomposition .

Basic: What are the key applications of 1,6-naphthyridine derivatives in medicinal chemistry?

Answer:

  • Anticancer Agents : Derivatives inhibit kinases (e.g., c-Met) and topoisomerases, showing activity against breast and lung cancer cell lines .
  • Antimicrobials : Trifluoromethyl-substituted analogs exhibit broad-spectrum antibacterial and antifungal properties .
  • Enzyme Inhibitors : Carboxylic acid derivatives act as protease or phosphatase inhibitors due to chelation of active-site metals .

Advanced: How to validate the role of substituents in modulating biological activity?

Answer:

  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., -CH3, -CF3, -Ph) and compare IC50 values in bioassays. For example, replacing -CH3 with -CF3 in 2-methyl derivatives increased potency 10-fold against Mycobacteria .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., PDB entries) to visualize substituent-target interactions .
  • Free Energy Calculations : Use MM/GBSA to quantify binding energy contributions of specific groups .

Advanced: What are the best practices for handling air- or moisture-sensitive intermediates in naphthyridine synthesis?

Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes, especially for intermediates like enol ethers .
  • Drying Agents : Add molecular sieves (3Å) to reaction mixtures to absorb moisture .
  • Low-Temperature Quenching : Terminate reactions by cooling to -78°C before workup to prevent hydrolysis .

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